molecular formula C20H21N7O2 B2574386 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034616-17-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

カタログ番号: B2574386
CAS番号: 2034616-17-4
分子量: 391.435
InChIキー: XPNOBQXCIWFGNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 1-methyl-3-(3-methoxyphenyl)pyrazole-5-carboxamide moiety. Its synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in analogous pyrazole carboxamide derivatives . The 3-methoxyphenyl substituent may influence lipophilicity and target binding, while the triazolopyrimidine group could contribute to π-π stacking interactions in biological systems.

特性

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-26-18(10-17(25-26)15-6-3-7-16(9-15)29-2)19(28)21-8-4-5-14-11-22-20-23-13-24-27(20)12-14/h3,6-7,9-13H,4-5,8H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOBQXCIWFGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be described as follows:

  • Molecular Formula : C18H22N6O2
  • Molecular Weight : 358.42 g/mol
  • IUPAC Name : N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

This compound exhibits its biological activity primarily through the inhibition of specific receptor tyrosine kinases (RTKs), particularly the AXL receptor. AXL is known to play a crucial role in cancer progression and metastasis. By inhibiting AXL function, this compound may exert anti-cancer effects by:

  • Blocking Cell Proliferation : Inhibition of AXL leads to reduced signaling through pathways that promote cell growth and survival.
  • Inducing Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Modulating Immune Response : By affecting the tumor microenvironment, it may enhance anti-tumor immunity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. IC50 values were reported in the low micromolar range (e.g., 0.36 μM for A549 cells) .
Cell LineIC50 (μM)
MCF-71.54
A5490.36
PC33.36

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has exhibited anti-inflammatory properties:

  • Cytokine Inhibition : It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Some derivatives related to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 . This suggests potential utility in breast cancer therapy.

Case Study 2: Lung Cancer Metastasis

A study focusing on A549 lung cancer cells indicated that treatment with the compound inhibited migration and invasion capabilities by downregulating matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

類似化合物との比較

Structural Analog 1: Pyrazolo[3,4-d]pyrimidine Derivatives

Example: 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

  • Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. triazolo[1,5-a]pyrimidine in the target compound).
  • Key Differences: Lacks the carboxamide linkage and methoxyphenyl substituent. Contains an oxazinone ring, enhancing rigidity but reducing solubility.
  • Synthesis: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via acetic anhydride cyclization. This contrasts with the target compound’s likely amide-coupling approach .

Structural Analog 2: N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine

  • Core Structure : Shared triazolo[1,5-a]pyrimidine core.
  • Key Differences: Tetrazole and biphenyl substituents (vs. methoxyphenyl-pyrazole carboxamide in the target compound). ~434 g/mol for the target compound).
  • The target compound’s methoxyphenyl group may instead favor CNS or anticancer activity, though direct evidence is lacking.

Structural Analog 3: 1,5-Diarylpyrazole Carboxamides

Example : N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide

  • Core Structure : Diarylated pyrazole with carboxamide linkage.
  • Key Differences :
    • Lacks the triazolopyrimidine extension.
    • Hydroxylamine substituents may confer radical-scavenging or metalloenzyme inhibitory properties.
  • Synthesis : Similar coupling reagents (EDCI/HOBt) are used, but the absence of triazolopyrimidine simplifies the synthesis.

Q & A

Q. How are stability and degradation profiles characterized under physiological conditions?

  • Stability protocols :
  • Forced degradation : Expose to pH 1–10 buffers, UV light, and oxidants (H2_2O2_2) to identify labile sites (e.g., triazole ring oxidation) .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .
  • Accelerated storage : Test 40°C/75% RH for 4 weeks to predict shelf-life and guide formulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。